

Physicochemical properties of "2-Chloro-5-iodo-4-pyridinamine"

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Compound of Interest

Compound Name: 2-Chloro-5-iodo-4-pyridinamine

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-iodo-4-pyridinamine**

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Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of **2-Chloro-5-iodo-4-pyridinamine** (CAS No: 800402-12-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data from established sources to offer a practical and in-depth understanding of this versatile heterocyclic building block. The guide covers its chemical identity, structural characteristics, spectroscopic profile, reactivity, and safe handling protocols. By explaining the causality behind experimental methodologies and grounding all claims in authoritative references, this paper serves as an essential resource for leveraging this compound in complex organic synthesis and pharmaceutical research.

Introduction: A Versatile Heterocyclic Intermediate

2-Chloro-5-iodo-4-pyridinamine is a di-halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.^[1] Its unique structure, featuring a pyridine core functionalized with an amine group, a chlorine atom, and an iodine atom, offers multiple reactive sites. This multi-functional nature allows for selective, stepwise

chemical transformations, making it an invaluable building block for constructing complex molecular architectures.

The strategic placement of the halogen atoms makes the compound particularly suited for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental to modern pharmaceutical and materials science research.^[2] The presence of both a chloro and a more reactive iodo substituent enables chemists to perform site-selective functionalization, a critical advantage in multi-step synthetic campaigns.^[2] Consequently, this compound is frequently employed in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors for oncology and compounds targeting neurological disorders.^{[1][2]} This guide aims to provide a detailed examination of its core properties to facilitate its effective and safe use in research and development.

Chemical Identity and Structural Properties

Accurate identification is the foundation of scientific integrity. The following table summarizes the key identifiers and structural properties of **2-Chloro-5-iodo-4-pyridinamine**.

Property	Value	Source(s)
CAS Number	800402-12-4	^{[3][4][5]}
Molecular Formula	C ₅ H ₄ ClIN ₂	^{[2][5]}
Molecular Weight	254.46 g/mol	^{[2][5]}
IUPAC Name	2-chloro-5-iodopyridin-4-amine	^[6]
Common Synonyms	4-Amino-5-iodo-2-chloropyridine, 4-Amino-2-chloro-5-iodopyridine	^{[5][6]}
SMILES	<chem>C1C=NC(=C(I)C(N)=C1</chem>	^[5]
InChI Key	DEJUUKULVAIMNF-UHFFFAOYSA-N	^[6]

Core Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. Understanding these parameters is crucial for designing experiments, developing formulations, and predicting metabolic fate.

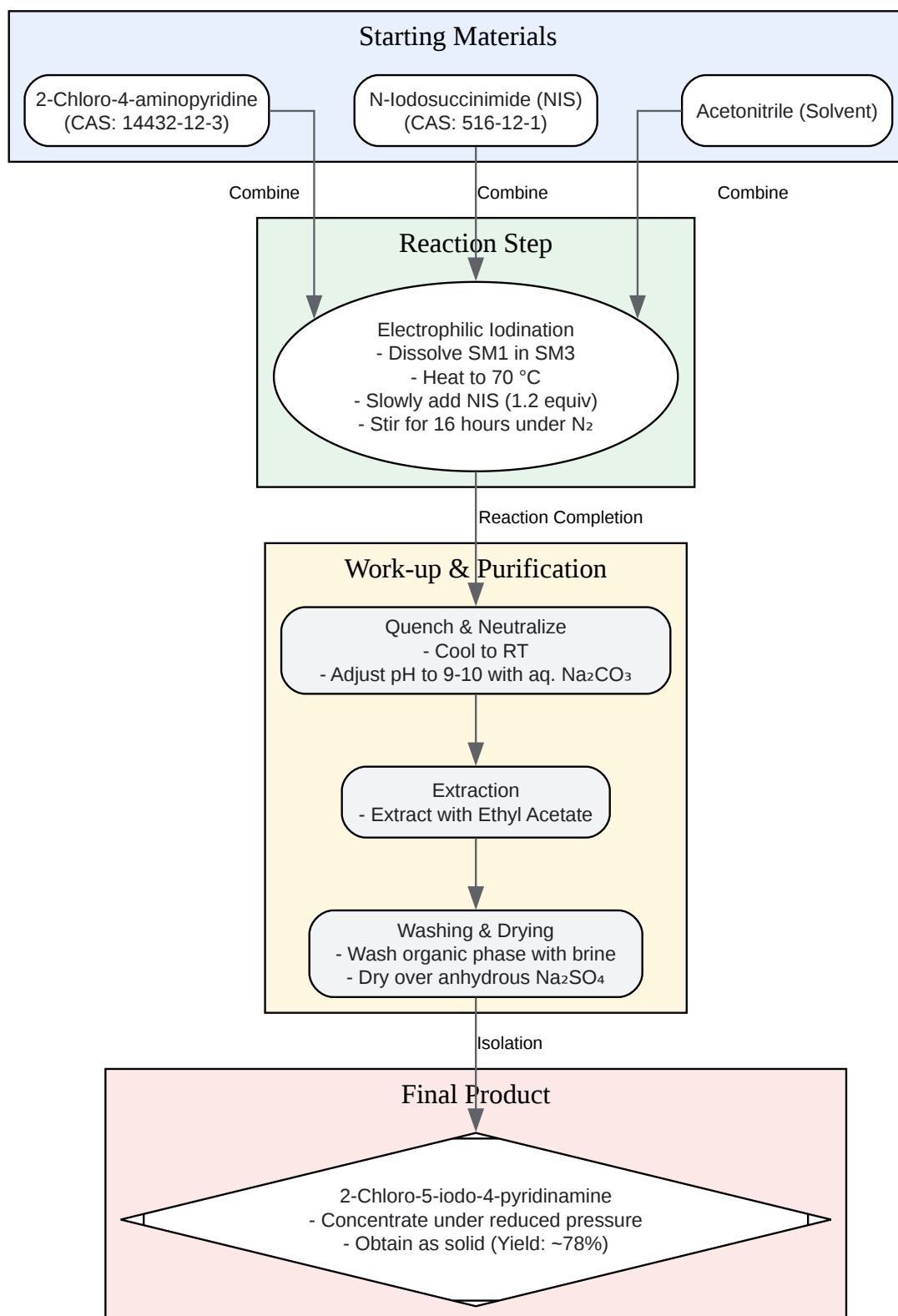
Parameter	Value	Source(s)
Physical Form	White to Off-white Solid	[2][7]
Melting Point	125-129 °C	
Boiling Point	367.8 °C at 760 mmHg	[2][3]
Density	2.139 g/cm ³	[3][8]
Flash Point	176.2 °C	[3][8]
pKa (Predicted)	2.96 ± 0.42	[8]
LogP (Predicted)	2.503	[8][9]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[5][8]

The solid form at room temperature simplifies handling and weighing. The melting point range of 125-129 °C serves as a reliable, preliminary indicator of purity. The predicted LogP value of ~2.5 suggests moderate lipophilicity, an important characteristic for drug candidates as it influences membrane permeability and solubility.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **2-Chloro-5-iodo-4-pyridinamine** involves the direct iodination of 2-chloro-4-aminopyridine. This electrophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry.

Workflow for Synthesis of 2-Chloro-5-iodo-4-pyridinamine



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Caption: Synthetic workflow for **2-Chloro-5-iodo-4-pyridinamine**.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful isolation of a product with the correct physical and spectroscopic properties confirms the reaction's efficacy.

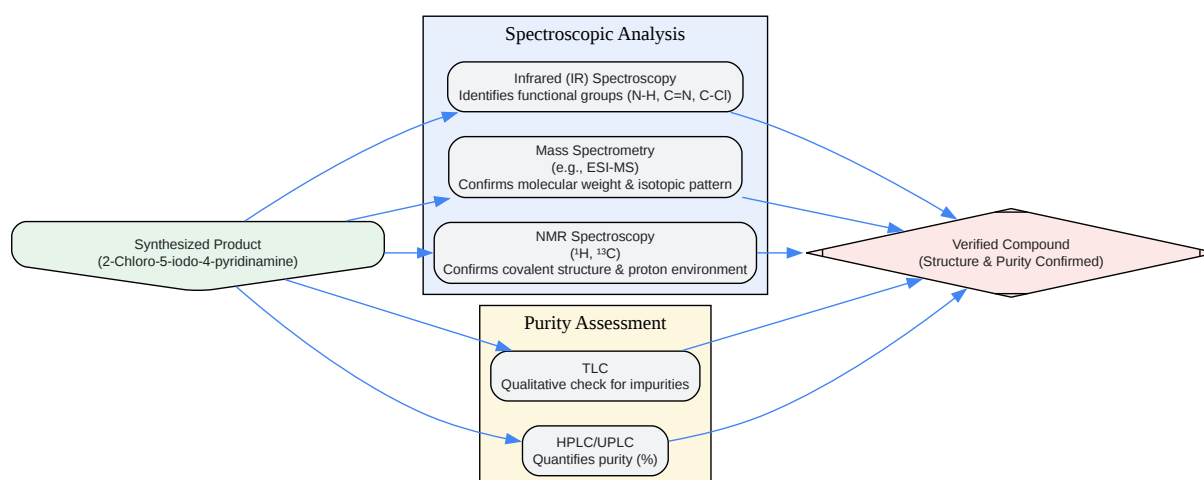
- **Vessel Preparation:** Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 2-chloro-4-aminopyridine (1.0 eq) and acetonitrile (approx. 13 mL per gram of starting material).[4]
- **Reaction Initiation:** Begin stirring and heat the mixture to 70 °C in an oil bath until all solids dissolve.[4]
- **Reagent Addition:** Slowly add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the reaction mixture. The use of NIS is a key experimental choice; it is a mild and highly efficient source of electrophilic iodine (I⁺), minimizing the formation of hazardous byproducts compared to using molecular iodine.
- **Reaction Monitoring:** Maintain the temperature at 70 °C and stir for 16 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction to room temperature.[4]
 - Adjust the pH of the solution to between 9 and 10 by adding a saturated aqueous solution of sodium carbonate. This step is critical to neutralize any acidic byproducts and deprotonate the aminopyridine product, enhancing its solubility in the organic extraction solvent.[4]
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate.[4]
 - Wash the separated organic phase twice with saturated brine to remove residual water and inorganic salts.[4]
 - Dry the organic layer over anhydrous sodium sulfate.[4]

- Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield **2-chloro-5-iodo-4-pyridinamine** as a solid. A typical yield for this procedure is approximately 78%.^[4]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following methods are standard for characterizing **2-Chloro-5-iodo-4-pyridinamine**.

Analytical Characterization Workflow



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Caption: Standard workflow for analytical characterization.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. A broad singlet

corresponding to the two protons of the primary amine (-NH₂) would also be observed.[3]

- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 255, corresponding to the molecular weight of the compound (254.46 g/mol).[3] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity ratio of roughly 3:1.
- **Infrared (IR) Spectroscopy:** The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine, C=C and C=N stretching from the aromatic pyridine ring, and C-Cl/C-I stretching in the fingerprint region. Commercial suppliers confirm that the spectrum conforms to the known structure.[2]

Safety, Storage, and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

- **Hazard Identification:** **2-Chloro-5-iodo-4-pyridinamine** is classified as harmful if swallowed (H302) and can cause skin and serious eye irritation (H315, H319).[3][7] It is an irritant.[3]
 - **GHS Pictogram:** Warning
 - **Hazard Statements:** H302, H315, H319, H335[3][7]
 - **Precautionary Statements:** P261, P264, P270, P280, P301+P312, P305+P351+P338[3][7]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2] It should be protected from light and stored under an inert gas atmosphere to prevent degradation.[2]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-5-iodo-4-pyridinamine is a strategically designed heterocyclic compound with significant utility in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and valuable intermediate. The ability to perform selective cross-coupling reactions at the chloro and iodo positions provides chemists with a powerful tool for the efficient construction of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of this building block's characteristics, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation chemical entities.

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